molecular formula C14H20FNO4S2 B2955048 N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide CAS No. 833428-06-1

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B2955048
CAS RN: 833428-06-1
M. Wt: 349.44
InChI Key: RIGYQOREQDJCTN-UHFFFAOYSA-N
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Description

“N-butyl-N-(1,1-dioxothiolan-3-yl)acetamide” is a compound that contains a total of 34 atoms. There are 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-butyl-N-(1,1-dioxothiolan-3-yl)acetamide” consists of 34 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

The compound “methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate” has a predicted boiling point of 446.6±55.0 °C and a predicted density of 1.27±0.1 g/cm3 .

Scientific Research Applications

Electrophilic Fluorinating Agent

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide and related compounds have been used as electrophilic fluorinating agents in chemical synthesis. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, improves the enantioselectivity of products in certain reactions, such as the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether (Yasui et al., 2011).

Discrimination of Thiophenols

In the field of analytical chemistry, these compounds have been used in designing probes for the selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences. A notable example is the use of N-butyl-4-amino-1,8-naphthalimide as a fluorophore for this purpose, demonstrating the versatility of these compounds in sensitive and selective detection techniques (Wang et al., 2012).

Synthesis of COX-2 Inhibitors

These sulfonamide compounds have also been utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives significantly increases the COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Enantioselective Fluorination

In organic chemistry, the enantioselective fluorination of various compounds using N-fluorobenzenesulfonamide derivatives has been studied. This includes the synthesis of 3-fluoro-2-oxindoles, demonstrating the role of these compounds in fine-tuning the reactivity and selectivity of fluorination reactions (Wang et al., 2014).

Sulfoxidation of Alkenes and Alkynes

This compound-related compounds like NFSI have been used as radical initiators and selective oxidants in the sulfoxidation of alkenes and alkynes. This method represents a short-route synthesis of sulfoxides, a class of important functional molecules, under mild and metal-free conditions (Zhang et al., 2016).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYQOREQDJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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